Stearyl Alcohol
Description
Nomenclature and Chemical Identity of Stearyl Alcohol
This compound is an organic compound classified as a saturated fatty alcohol. wikipedia.org Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is Octadecan-1-ol . wikipedia.org However, it is commonly referred to by several other names, including 1-octadecanol , n-octadecyl alcohol , and its most prevalent name, This compound . wikipedia.org
The chemical formula for this compound is C₁₈H₃₈O . alphachem.bizspecialchem.com Its structure consists of an 18-carbon chain with a hydroxyl (-OH) group at one end, represented as CH₃(CH₂)₁₆CH₂OH. wikipedia.org This long hydrocarbon chain imparts a nonpolar, oil-soluble character to the molecule, while the hydroxyl group provides a polar, hydrophilic nature, making it an amphipathic molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | Octadecan-1-ol wikipedia.org |
| Synonyms | 1-Octadecanol, n-Octadecyl alcohol wikipedia.org |
| CAS Number | 112-92-5 wikipedia.org |
| Chemical Formula | C₁₈H₃₈O alphachem.bizspecialchem.com |
| Molar Mass | 270.49 g/mol wikipedia.org |
| Appearance | White, waxy solid, flakes, or granules wikipedia.orgalphachem.biz |
This compound is typically a white, waxy solid at room temperature with a faint, characteristic odor. wikipedia.orgalphachem.biz It is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone. alphachem.bizjecibiochem.com
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 59.4 to 59.8 °C wikipedia.org |
| Boiling Point | 210 °C at 15 mmHg wikipedia.org |
| Density | 0.812 g/cm³ wikipedia.org |
| Solubility in water | 1.1 x 10⁻³ mg/L wikipedia.org |
| Flash Point | 185 °C wikipedia.org |
Academic Significance and Research Trajectory of this compound
The academic journey of fatty alcohols, including this compound, began with their discovery and extraction from natural sources. Initially, they were obtained through the reduction of wax esters, with early sources including whale oil. wikipedia.orgbritannica.com The commercial availability of fatty alcohols emerged in the early 1900s. wikipedia.org A significant advancement came in the 1930s with the development of catalytic hydrogenation, which enabled the conversion of fatty acid esters from sources like tallow into alcohols. wikipedia.org The rise of the petrochemical industry in the mid-20th century provided synthetic routes to fatty alcohols. wikipedia.org
Early research into this compound focused on its fundamental physical and chemical properties. A notable application that emerged from this early research was its use as an evaporation-suppressing monolayer when applied to the surface of water. wikipedia.org
The research trajectory of this compound has since evolved to explore its utility in more complex systems. A significant area of investigation has been its application in pharmaceutical sciences as an excipient. alphachem.biz Studies have explored its role as a binder and lubricant in tablet formulations and its suitability for solid dispersion applications due to its low melting point. alphachem.biz
More recent research has delved into its use in advanced drug delivery systems. For instance, this compound has been investigated for its potential as a transdermal penetration enhancer and its use in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release. scholars.direct Research has also focused on its biocompatibility and metabolism, with studies showing it can be metabolized by enzymes such as alcohol dehydrogenase. researchgate.netnih.gov Furthermore, the synergistic effects of this compound when mixed with other compounds, such as stearic acid, to form oleogels for potential food applications, have been a subject of contemporary research. researchgate.net
Overview of this compound's Role in Diverse Scientific Disciplines
The utility of this compound is recognized across a broad spectrum of scientific and industrial fields due to its versatile properties as an emollient, emulsifier, thickener, and stabilizer. alphachem.bizatamankimya.com
Cosmetic Science: In cosmetics and personal care products, this compound is extensively used as an emollient to soften and smooth the skin, an emulsifier to stabilize oil-in-water and water-in-oil emulsions, and a thickening agent in creams, lotions, and hair conditioners. alphachem.bizspecialchem.com It contributes to the texture, viscosity, and stability of these formulations. alphachem.biz
Pharmaceutical Sciences: In the pharmaceutical industry, this compound functions as an excipient. It is used as a binder in tablet manufacturing, a lubricant to aid in the tablet release process, and a component in ointments and creams. alphachem.bizdrugs.com Its application in controlled-release formulations is also an active area of research. alphachem.biz
Material Science and Chemistry: In material science, this compound is used in the production of lubricants, resins, and coatings, where it acts as a viscosity modifier and emulsion stabilizer. alphachem.biz It also serves as a chemical intermediate in the synthesis of other compounds, such as surfactants used in detergents. atamankimya.com Its ability to form structured oleogels in combination with other molecules is a key research area. researchgate.net
Food Industry: this compound is sometimes used as a food additive, primarily as a coating or glazing agent for fruits and vegetables to improve appearance and prevent moisture loss. alphachem.biz It is also explored as an oil-structuring agent in food applications. atamankimya.com
Structure
2D Structure
Properties
IUPAC Name |
octadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |
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InChI Key |
GLDOVTGHNKAZLK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO | |
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DSSTOX Substance ID |
DTXSID8026935 | |
| Record name | 1-Octadecanol | |
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Molecular Weight |
270.5 g/mol | |
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Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |
| Record name | 1-Octadecanol | |
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Boiling Point |
210.5 °C at 15 mm Hg, 336 °C | |
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Flash Point |
200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |
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Solubility |
Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |
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| Record name | Octadecanol | |
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Density |
0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |
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Vapor Pressure |
0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |
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Color/Form |
Leaflets from ethanol, Unctuous white flakes or granules | |
CAS No. |
112-92-5, 68911-61-5 | |
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Melting Point |
59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |
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Advanced Synthetic Pathways and Derivatization of Stearyl Alcohol
Catalytic Hydrogenation of Stearic Acid to Stearyl Alcohol
The primary industrial route for producing this compound involves the catalytic hydrogenation of stearic acid or its esters. wikipedia.org This process reduces the carboxylic acid functional group to a primary alcohol. The development of efficient and selective catalysts is crucial for maximizing the yield of this compound while minimizing the formation of byproducts such as alkanes. sioc-journal.cnbcrec.id
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is fundamental to the synthesis of this compound. wikipedia.org This approach typically utilizes solid catalysts with gaseous reactants (hydrogen) and a liquid substrate (stearic acid). wikipedia.org The process involves the adsorption of reactant molecules onto the catalyst surface, the chemical reaction at active sites, and the subsequent desorption of the product. wikipedia.org A variety of metal-based heterogeneous catalysts have been developed for this purpose, with a focus on improving activity, selectivity, and stability under milder reaction conditions. catalysis-conferences.comresearchgate.net
Among various non-noble metal catalysts, iron has garnered significant attention for the hydrogenation of fatty acids due to its high abundance and low cost compared to metals like cobalt or nickel. sioc-journal.cn Research has demonstrated the successful use of a heterogeneous iron catalyst for the selective hydrogenation of stearic acid to this compound. sioc-journal.cnresearchgate.net The active phase of this catalyst has been identified as iron carbide (Fe₃C), supported on a nitrogen-doped carbon-alumina hybrid material. sioc-journal.cn This system has shown high efficiency, rapidly converting stearic acid into this compound with high yields. sioc-journal.cn
The performance of the iron-catalyzed hydrogenation is highly dependent on both the method of catalyst preparation and the specific reaction conditions. sioc-journal.cn The catalyst is typically prepared by the simultaneous pyrolysis of an iron precursor, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃], and a nitrogen-doped carbon precursor like melamine (B1676169) onto an alumina (B75360) support. sioc-journal.cn Optimization of this process has identified key parameters for maximizing catalyst efficacy. sioc-journal.cn Similarly, the reaction parameters have been fine-tuned to achieve high yields of this compound. sioc-journal.cn
Table 1: Optimized Parameters for Iron-Catalyzed Hydrogenation of Stearic Acid
| Parameter Category | Parameter | Optimal Value | Source |
|---|---|---|---|
| Catalyst Preparation | Pyrolysis Temperature | 900°C | sioc-journal.cn |
| Mass Fraction of Iron | 20% | sioc-journal.cn | |
| Reaction Conditions | Reaction Temperature | 320°C | sioc-journal.cn |
Under these optimized conditions, stearic acid can be converted to this compound with a yield of 88.6% within 30 minutes. sioc-journal.cn
The hydrogenation of stearic acid over a heterogeneous catalyst surface is a multi-step process. The reaction pathway is believed to proceed through the following key stages:
Adsorption: Stearic acid molecules adsorb onto the active sites of the catalyst.
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into active hydrogen atoms.
Hydrogenation: The carboxylic acid group of the stearic acid is hydrogenated. This is thought to occur via a two-step reduction. First, the carboxylic acid is reduced to an aldehyde intermediate (octadecanal).
Further Hydrogenation: The aldehyde intermediate is then rapidly hydrogenated to the final product, this compound (1-octadecanol). catalysis-conferences.com
Desorption: The this compound product desorbs from the catalyst surface, making the active sites available for further reactions.
Prolonged reaction times can lead to the further hydrogenation of this compound to form the alkane octadecane. sioc-journal.cn
Heterogeneous Catalysis in this compound Synthesis
Esterification Reactions Involving this compound
This compound can serve as a reactant in esterification reactions with various carboxylic acids to produce esters. abo.fiacs.orgresearchgate.net These esters have diverse applications, particularly in the cosmetics and personal care industries. medchemexpress.com The reaction involves the condensation of the hydroxyl group of this compound with the carboxyl group of a carboxylic acid, forming an ester linkage and releasing a molecule of water.
A prominent example of esterification is the reaction of this compound with stearic acid to produce stearyl stearate (B1226849), a waxy substance. medchemexpress.comnih.gov This synthesis can be achieved through direct esterification, often facilitated by a catalyst. nih.govgoogle.com Various catalytic systems have been employed to promote this reaction efficiently.
For instance, stearyl stearate can be prepared by reacting equimolar amounts of stearic acid and this compound in the presence of a base catalyst like potassium hydroxide (B78521) (KOH) in a suitable solvent such as diethyl ether. nih.gov Alternatively, metal oxides like magnesium oxide, stannous oxide, or ferric oxide have been used as effective, easily removable catalysts for this esterification under a nitrogen atmosphere. google.com
Table 2: Comparative Reaction Conditions for Stearyl Stearate Synthesis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Reactants | Stearic Acid, this compound | Stearic Acid, this compound |
| Catalyst | Potassium Hydroxide (KOH) | Metal Oxides (e.g., MgO, SnO, Fe₂O₃) |
| Catalyst Loading | 3% of mixture weight | 0.03-0.12% of total reactant weight |
| Solvent | Diethyl Ether | None (Neat) |
| Temperature | Reflux | 150-240°C |
| Reaction Time | 6 hours | 5-10 hours |
| Source | nih.gov | google.com |
Synthesis of Stearyl Stearate and Related Esters
Metal Oxide Catalysis in Esterification
The esterification of this compound with fatty acids is a common method for producing valuable esters, such as stearyl stearate. The use of metal oxides as catalysts in these reactions offers significant advantages over traditional catalysts like p-toluenesulfonic acid or tetrabutyl titanate. google.com Metal oxide catalysts are noted for their higher selectivity, reduced equipment corrosion, and simpler production processes. google.com
A key advantage is the ease of catalyst removal through simple filtration, which helps ensure product quality and stability. google.com The reaction mechanism for esterification catalyzed by metal oxides involves the alcohol dissociatively adsorbing onto the metal oxide surface, forming an alkoxide and a hydroxyl group. researchgate.net The alkoxide then attacks the carbonyl group of the carboxylic acid to form the ester. researchgate.net
Several metal oxides have proven effective in catalyzing the esterification of this compound. Research has demonstrated the successful use of the following:
Magnesium oxide (MgO) google.com
Stannous oxide (SnO) google.com
Ferric oxide (Fe₂O₃) google.com
These catalysts facilitate the direct dehydration esterification between stearic acid and this compound under a nitrogen atmosphere to produce stearyl stearate. google.com This method avoids the difficult separation and potential product instability associated with residual traditional acid catalysts. google.com
Process Optimization for Ester Yield and Purity
Achieving high yield and purity in the synthesis of stearyl esters is contingent on the careful optimization of several process parameters. The esterification reaction is a reversible process, meaning that reaction conditions must be manipulated to favor product formation, in accordance with Le Chatelier's principle. quora.com
Key parameters that are optimized include the raw material ratio, catalyst dosage, reaction temperature, and reaction time. google.com Continuous removal of water, a byproduct of the reaction, is a critical step to drive the equilibrium toward the formation of the ester, thereby increasing the yield. quora.com
Based on experimental research for the synthesis of stearyl stearate using metal oxide catalysts, the following conditions have been identified as optimal: google.com
Optimized Process Parameters for Stearyl Stearate Synthesis
| Parameter | Optimized Value/Range | Rationale |
|---|---|---|
| Reactant Weight Ratio (Stearic Acid:this compound) | 1:1.01 to 1:1.20 | A slight excess of the alcohol can help drive the reaction to completion. google.com |
| Catalyst Dosage (% of total reactant weight) | 0.03% – 0.12% | Provides sufficient catalytic activity without complicating removal or causing side reactions. google.com |
| Reaction Temperature | 150°C – 240°C | Ensures an adequate reaction rate while minimizing thermal degradation. A specific example uses 230°C. google.com |
| Reaction Time | Approximately 6 hours | Allows the reaction to proceed to near completion for maximum yield. google.com |
| Post-Reaction Treatment | Dealcoholysis under vacuum (e.g., 50Pa at 200°C) | Removes any unreacted this compound to improve final product purity. google.com |
Following these optimized conditions allows for the synthesis of high-purity stearyl esters with high conversion rates. google.comnih.gov
Formation of Stearyl Heptanoate (B1214049) and its Derivatives
Stearyl heptanoate is the ester formed from the reaction of this compound and heptanoic acid (also known as enanthic acid). wikipedia.orgewg.org It is a waxy solid used in cosmetic formulations as an emollient and skin-conditioning agent. cosmeticsinfo.orgpaulaschoice-eu.com
The synthesis of stearyl heptanoate follows the general principles of Fischer esterification, where a fatty alcohol (this compound) reacts with a carboxylic acid (heptanoic acid) in the presence of a catalyst. The catalysts and optimized process conditions described for stearyl stearate are applicable to this synthesis as well.
Stearyl heptanoate belongs to a class of compounds known as stearyl alkanoates. Other derivatives in this class are formed by esterifying this compound with different carboxylic acids. These include:
Stearyl Caprylate: Ester of this compound and caprylic acid. cosmeticsinfo.org
Stearyl Palmitate: Ester of this compound and palmitic acid. cosmeticsinfo.org
Stearyl Stearate: Ester of this compound and stearic acid. cosmeticsinfo.org
Stearyl Behenate: Ester of this compound and behenic acid. cosmeticsinfo.org
Stearyl Olivate: Ester of this compound and fatty acids derived from olive oil. cosmeticsinfo.org
These derivatives share similar physical properties and functions as waxy solids in personal care products. cosmeticsinfo.org
Alternative Biocatalytic and Biotechnological Routes for this compound Production
In response to environmental concerns and the demand for sustainable sourcing, biotechnological routes for producing fatty alcohols like this compound are gaining significant interest. nih.gov These methods utilize engineered microorganisms as cell factories to convert renewable feedstocks, such as glucose, into target molecules. birac.nic.in
Conventional production relies on the chemical conversion of fatty acids from plant oils (like palm oil) or synthesis from petrochemicals. nih.gov Biotechnological production offers a more sustainable alternative, minimizing deforestation pressures and reliance on fossil fuels. nih.govtechex.in
The core of this approach involves metabolic engineering of microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae. nih.govscielo.br The strategy involves introducing heterologous genes that code for enzymes capable of converting intermediates from the host's natural fatty acid synthesis pathway into fatty alcohols. nih.gov
Two primary enzymatic pathways are employed:
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of activated fatty acyl thioesters (fatty acyl-CoA or fatty acyl-ACP) directly to fatty alcohols. nih.gov
Carboxylic Acid Reductase (CAR): This enzyme first reduces free fatty acids to aldehydes, which are then further reduced to alcohols by an alcohol dehydrogenase. nih.gov
Significant progress has been made in this field. Research has demonstrated the production of cetearyl alcohol, a mixture of cetyl alcohol (C16) and this compound (C18), using a bioengineered E. coli strain. birac.nic.in In a fed-batch cultivation process using glucose as the sole carbon source, a titer of 12.5 g/L of cetearyl alcohol was achieved, which represents the highest reported titer for long-chain hydrocarbons in E. coli. birac.nic.in This novel method produces a highly pure (99%) product through extracellular synthesis, simplifying extraction. birac.nic.intechex.in
Comparison of this compound Production Routes
| Production Route | Raw Materials | Key Process | Advantages | Challenges |
|---|---|---|---|---|
| Chemical Synthesis | Petrochemicals (e.g., ethylene) or Plant Oils (e.g., palm oil) | High-pressure hydrogenation of fatty acids/esters | Efficient, well-established processes. nih.gov | Relies on fossil fuels or contributes to deforestation; energy-intensive. nih.gov |
| Biotechnological Production | Renewable feedstocks (e.g., glucose) | Fermentation using metabolically engineered microorganisms (E. coli, yeast) | Sustainable, environmentally friendly, uses renewable resources, consistent product quality. birac.nic.intechex.in | Lower yields compared to chemical synthesis, scaling up can be a challenge. nih.gov |
As metabolic engineering techniques continue to advance, the yields and economic viability of biotechnological routes for producing this compound and other fatty alcohols are expected to improve, positioning them as a key technology for sustainable chemical manufacturing. researchgate.net
Molecular Interactions and Self Assembly of Stearyl Alcohol Systems
Interactions in Mixed Monolayers and Multilayers
Mixed monolayers and multilayers involving stearyl alcohol are important for understanding phenomena such as emulsion stability and interfacial reactions. acs.orgacs.org
In mixed monolayers, this compound and stearic acid can exhibit ion-dipole interactions. Studies have investigated these interactions, particularly at specific pH levels, such as pH 8.8. acs.orgacs.org While stearic acid's carboxylic acid group can ionize, this compound's hydroxyl group does not dissociate significantly in the typical pH range (5.8-9.0) relevant for such monolayers. researchgate.net However, in mixed films, competing hydrogen bonds between polar groups and dipolar couplings between polar groups and subphase ions can play a significant role in molecular organization at the interface. nih.gov The inclusion of this compound (octadecanol) in stearic acid monolayers can alter lateral interactions between stearic acid molecules, potentially affecting their ability to adsorb trace metals. osu.edu
The presence of di- and trivalent cations in the aqueous subphase significantly influences the ionic structure and stability of fatty acid monolayers, and by extension, mixed monolayers containing this compound. acs.orgacs.org Divalent cations, such as Ca²⁺ and Mg²⁺, can interact with deprotonated stearic acid (R⁻) in mixed monolayers, forming complexes like positive RD⁺ or neutral R₂D. researchgate.net This can lead to a more packed and crystalline ordered structure compared to monovalent cations, which typically result in less ordered monolayers. researchgate.net These interactions contribute to the stabilization of the film, often through the formation of strongly bound carboxylate salts and stabilization of neutral complexes via van der Waals and hydrophobic interactions between alkyl chains. researchgate.net
The pH of the aqueous subphase is a critical factor affecting the stability and structure of monolayers, particularly those containing ionizable components like stearic acid alongside this compound. acs.orgacs.org For stearic acid monolayers, the charge density can be controlled by adjusting the pH. researchgate.net While this compound itself does not ionize in the pH range of 5.8-9.0, its presence in mixed monolayers can still be influenced by pH-dependent interactions of other components. researchgate.net Studies have shown that the electrokinetic potential (zeta potential) of this compound monolayers on water can be higher than that of stearic acid monolayers, even though this compound's hydroxyl group does not ionize in the same way as a carboxylic acid group. researchgate.netuni-augsburg.de The ordered arrangement of this compound molecules at the water surface can hold interfacial water molecules tightly, slowing down their dynamics. researchgate.netrsc.org
Lamellar Gel Networks and Liquid Crystalline Phases
This compound is a crucial component in the formation of lamellar gel networks (LGNs), which are complex multiphase structures widely used in cosmetic and pharmaceutical products. aps.orgaps.orgaps.orgulprospector.com
Lamellar gel networks are formed from mixtures of fatty alcohols (like this compound), surfactants, and water. aps.orgaps.orgfrontiersin.org These networks consist of lipid bilayers, or stacks of bilayers, that form an extended and highly interconnected lamellar structure. aps.orgaps.org The formation of LGNs occurs when appropriate concentrations and molar ratios of these components are used. frontiersin.org this compound, in combination with nonionic or ionic surfactants, contributes to the formation of these aqueous dispersions, which are known for their advantageous properties, including viscoelasticity. aps.orgaps.orgulprospector.com The alkyl chains within these bilayers are typically in a frozen, non-melted state, defining the lamellar gel phase (also known as alpha phase or alpha gel). ulprospector.com The stability of these lamellar structures is influenced by factors such as temperature, with transitions between solid gel bilayers and isotropic fluid phases observed. aps.org The presence of surfactants like cetyl-trimethylammonium chloride (CTAC) can lead to the formation of fluid bilayers, which are the units of the lamellar Lα phase, at higher temperatures. aps.orgaps.org
This compound plays a significant role in the formation of viscoelastic gel networks. These networks are characterized by their ability to withstand elastic deformations and exhibit shear-thinning properties. aps.orgulprospector.com As a long-chain fatty alcohol, this compound contributes to the rigid (Lβ) bilayers that form the basic units of the gel network. aps.org The combination of fatty alcohols and surfactants leads to the formation of these lamellar gel networks, which derive their advantageous properties from their extended and highly interconnected lamellar structure. aps.orgfrontiersin.org The viscosity of LGNs is primarily determined by the crystallinity of the system, the total surfactant concentration, and the ratio of the high-HLB surfactant to the total surfactant concentration. ulprospector.com Fatty alcohols, including this compound, are highly efficient at thickening these systems, contributing to their viscoelastic properties. ulprospector.com
Stearyl Alcohol in Advanced Material Science and Engineering
Phase Change Materials (PCMs) for Thermal Energy Storage
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during their phase transitions (e.g., solid-liquid). Stearyl alcohol (1-octadecanol) has been extensively investigated as an organic PCM for various thermal energy storage applications, including passive cooling systems. mdpi.comup.ac.zaresearchgate.net Its utility extends to being a key component in mixtures designed for specific thermal storage requirements. up.ac.za
Microencapsulated this compound as a PCM Core Material
One of the primary challenges in utilizing PCMs, such as this compound, is addressing issues like material leakage during phase transition, supercooling, and volume changes. Microencapsulation offers an effective solution to these drawbacks by enclosing the PCM within a solid shell. researchgate.netrsc.org In this configuration, this compound serves as the core material, while the shell provides containment, prevents leakage, and protects the core from the external environment. researchgate.netrsc.org This technique enhances the chemical stability of the PCM and maintains its shape during the phase change process. rsc.org
Various chemical methods are employed for the microencapsulation of PCMs, with in-situ polymerization being a widely utilized technique. researchgate.netrsc.orgmdpi.comub.edu In the context of this compound microencapsulation, melamine (B1676169) formaldehyde (B43269) (MF) resin is a common choice for the shell material. researchgate.net The in-situ polymerization process typically involves the cross-linking of prepolymers, such as melamine formaldehyde, at the interfaces of oil-water droplets. This reaction forms a continuous, solid shell around the PCM core. mdpi.com Sodium dodecyl sulfate (B86663) can be incorporated as a surfactant to facilitate the formation of these microcapsules. researchgate.net
The precise characterization of thermophysical properties is crucial for the effective development and application of latent heat thermal energy storage (LHTES) technologies. x-mol.net For microencapsulated this compound (MPCM) with a melamine formaldehyde (MF) shell, experimental studies have provided detailed thermophysical data. For instance, MPCMs prepared with 0.25 g of surfactant and 5 g of this compound as the core material exhibited an average diameter of 4.7 mm. researchgate.net
The thermophysical properties are summarized in the table below:
| Property | Value | Conditions/Notes | Source |
| Average Diameter | 4.7 mm | With 0.25 g surfactant and 5 g PCM | researchgate.net |
| Onset Melting Point | 42 °C | researchgate.net | |
| Latent Heat (Melting) | 137.7 J/g | researchgate.net | |
| Encapsulation Ratio | 51.9% and 52.3% | For core to shell ratio of 5:8.4 | researchgate.net |
| Thermal Stability | Good | Decomposition temperature higher than pure PCM | researchgate.net |
Other research on this compound/silicon dioxide (SiO2) microcapsules also indicates good thermal stability after 100 thermal cycles. researchgate.net Thermal conductivity measurements for both solid and liquid phases are essential for evaluating heat transfer performance. x-mol.net
Microencapsulation is a highly effective strategy for addressing the leakage issue commonly associated with PCMs during their phase transformation. researchgate.netrsc.orgmdpi.com Microencapsulated this compound PCMs demonstrate excellent thermal stability, with their decomposition temperature being higher than that of the pure PCM, thus ensuring a wider safe operating temperature range. researchgate.net Furthermore, these microcapsules exhibit good chemical stability, and the shell material, such as melamine formaldehyde, plays a vital role in preventing oxygen diffusion and maintaining the stable morphology of the microcapsule. rsc.org
Eutectic Mixtures Involving this compound for Cold Energy Storage
Eutectic PCMs are multicomponent systems formed by combining two or more naturally available PCMs in specific mass proportions. These mixtures exhibit a congruent phase change at a single, well-defined temperature, making them attractive for various thermal energy storage applications. mdpi.comresearchgate.net Binary eutectic mixtures, in particular, have garnered significant attention for cold thermal energy storage applications. mdpi.comresearchgate.net this compound is a valuable component in such eutectic systems, forming mixtures with other fatty acids or alcohols to achieve desired cold energy storage properties. mdpi.comresearchgate.net
The eutectic mixture of caprylic acid (CA) and this compound (SA) has been thoroughly investigated as a novel PCM for cooling applications. mdpi.comnih.govresearchgate.net This binary system exhibits a eutectic point at a 90:10 molar ratio of caprylic acid to this compound. mdpi.comnih.govresearchgate.netresearchgate.netchosun.ac.kr
The thermophysical properties of the caprylic acid-stearyl alcohol eutectic mixture are detailed below:
| Property | Value | Conditions/Notes | Source |
| Eutectic Molar Ratio (CA:SA) | 90:10 | mdpi.comnih.govresearchgate.netresearchgate.netchosun.ac.kr | |
| Onset Melting Temperature | 11.4 °C | Measured by DSC | mdpi.comnih.govresearchgate.net |
| Freezing Temperature | 11.8 °C | Measured by DSC | mdpi.comnih.govresearchgate.net |
| Latent Heat of Fusion (Melting) | 154.4 J/g | Measured by DSC | mdpi.comnih.govresearchgate.net |
| Latent Heat of Fusion (Freezing) | 150.5 J/g | Measured by DSC | mdpi.comnih.govresearchgate.net |
| Thermal Conductivity (Solid) | 0.267 W/m·K | At 0 °C | mdpi.comnih.govresearchgate.netchosun.ac.kr |
| Thermal Conductivity (Liquid) | 0.165 W/m·K | At 20 °C | mdpi.comnih.govresearchgate.netchosun.ac.kr |
| Decomposition Temperature | 159.8 °C | Onset of decomposition | mdpi.com |
The chemical stability of the caprylic acid-stearyl alcohol eutectic mixture has been confirmed through Fourier transform infrared spectroscopy (FT-IR), indicating its suitability for long-term use. mdpi.comnih.govresearchgate.net Furthermore, the thermal reliability of this eutectic PCM is robust; after 200 thermal cycles, the maximum relative percentage difference (RPD) for the onset melting temperature was 5.2%, and for the phase change enthalpy, it was 18.9%, demonstrating good stability over repeated cycles. mdpi.comnih.govresearchgate.net The decomposition temperature of the eutectic mixture, at 159.8 °C, is significantly higher than its melting point, ensuring a wide and safe operating temperature range for practical applications. mdpi.com Corrosion tests have also indicated that this binary mixture is compatible with aluminum, suggesting its potential for long-duration use with minimal material degradation. mdpi.com
Thermal Reliability and Cycling Performance
The thermal reliability and cycling performance of this compound, especially when incorporated into phase change materials (PCMs), are crucial for its long-term application in thermal energy storage systems. This compound itself exhibits a melting point between 59.4 and 59.8 °C and a latent heat of fusion of approximately 240 J/g, making it a promising organic PCM. atamankimya.comnih.govchosun.ac.kr
When combined with other substances to form eutectic mixtures or composites, this compound-based PCMs demonstrate notable thermal stability and reliability over numerous thermal cycles. For instance, a eutectic mixture of caprylic acid and this compound (90:10 molar ratio) showed an onset melting temperature of 11.4 °C and a latent heat of fusion of 154.4 J/g. nih.govresearchgate.netmdpi.com After 200 thermal cycles, the maximum relative percentage difference (RPD) for the onset melting temperature was 5.2%, and for the phase change enthalpy, it was 18.9%, indicating good thermal reliability and chemical stability. nih.govresearchgate.net
Studies on 1-octadecanol (this compound) as a PCM have shown that after 3000 thermal cycles, its melting and solidification enthalpies were not reduced by more than 9.4%, with only a slight variation in melting point (-0.51 to 1.0 °C). sci-hub.se This demonstrates the outstanding chemical and crystalline structure stability of this compound as a PCM. sci-hub.se
Table 1: Thermal Properties and Cycling Performance of this compound-Based PCMs
| Material Composition | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Cycles | RPD in Melting Temp. (%) | RPD in Enthalpy (%) | Reference |
| Pure this compound | 54.4-61.4 chosun.ac.kr | 240 nih.govchosun.ac.kr | - | - | - | nih.govchosun.ac.kr |
| Caprylic Acid-Stearyl Alcohol (90:10) | 11.4 nih.govresearchgate.netmdpi.com | 154.4 nih.govresearchgate.netmdpi.com | 200 | 5.2 nih.govresearchgate.net | 18.9 nih.govresearchgate.net | nih.govresearchgate.net |
| 1-Octadecanol (this compound) | 56 (initial) sci-hub.se | 234-277 (initial) sci-hub.se | 3000 | -0.51 to 1.0 sci-hub.se | <9.4 sci-hub.se | sci-hub.se |
Flame-Retardant Phase Change Materials
Organic PCMs, including this compound, are often limited by their flammability, which poses fire risks in various applications. acs.orgcapes.gov.brmdpi.com To address this, research has focused on developing flame-retardant this compound-based PCMs. acs.orgcapes.gov.br
Phosphorus-Grafted this compound Derivatives
Chemical modification of this compound with phosphorus-containing molecules is an effective strategy to impart flame retardancy. acs.orgcapes.gov.brresearchgate.netbsb-muenchen.de For instance, this compound (SAL) has been chemically bonded with phosphorus oxychloride (POCl₃) to reduce its flammability. acs.orgacs.org This grafting process introduces phosphorus groups that promote char formation during combustion. researchgate.net
Research has shown that phosphorus-grafted this compound derivatives exhibit a promising heat storage capacity (e.g., 191.3 kJ/kg for modified SAL) and superior thermal stability. acs.org Microscale combustion calorimetry (MCC) tests revealed that the peak heat release rate (PHRR) and total heat release (THR) of modified this compound were reduced by 24.4% and 24.3%, respectively, compared to bare this compound. acs.org The flame retardant mechanism of phosphorus-containing compounds often involves the formation of a carbon film on the surface of the burning material, which acts as a barrier to heat and oxygen, and also includes free radical scavenging in the gas phase. alfa-chemistry.com
Encapsulation in Carbon Nanotube Skeletons
Further enhancement of flame retardancy and thermal properties can be achieved by encapsulating phosphorus-grafted this compound within carbon nanotube (CNT) skeletons. acs.orgnih.gov This approach addresses issues such as low thermal conductivity and leakage, which are common challenges for organic PCMs. acs.orgacs.org
When phosphorus-grafted this compound is encapsulated in a single-wall carbon nanotube (SWCNT) skeleton, the PHRR and THR values are further reduced due to a synergistic effect between the phosphorus group and the SWCNT skeleton. acs.orgnih.gov Simultaneously, the electrical and thermal conductivity of the resulting phase change material film (PCMF) are significantly improved. acs.org For example, SWCNT-encapsulated phosphorus-grafted this compound composites demonstrated enhanced flame retardancy and improved thermal conductivity, along with excellent light-to-thermal conversion and thermal energy storage performance. acs.orgacs.orgresearchgate.net MXene aerogels, which are porous carbon-based materials, have also been explored as supporting skeletons for chemically modified this compound (with phosphorus-containing molecules) to create form-stable flame-retardant PCMs with enhanced thermal conductivity and stability. capes.gov.brresearchgate.netbsb-muenchen.de
Evaporation Suppressing Monolayers
This compound has a well-established application as an evaporation-suppressing monolayer on water surfaces. wikipedia.orgatamankimya.come3s-conferences.orgncrpb.nic.in These monomolecular films, typically formed by long-chain fatty alcohols like this compound (octadecanol) and cetyl alcohol (hexadecanol), spread spontaneously on water to create a single-molecule-thick barrier. e3s-conferences.orgncrpb.nic.inca.govumich.eduscirp.orgscirp.org
The mechanism of evaporation suppression involves the formation of a tightly packed, insoluble film that acts as a physical barrier, preventing water molecules from escaping the surface. e3s-conferences.orgscirp.org This film allows oxygen and sunlight to pass through, thus not adversely affecting aquatic life. scirp.orgscirp.org
Field tests and experimental studies have demonstrated the efficacy of this compound, often in combination with cetyl alcohol, in reducing water evaporation. A mixture of cetyl and this compound can reduce evaporation by 19.26% scirp.orgresearchgate.netresearchgate.net and up to 41% for monolayer utilization researchgate.netresearchgate.net. Some studies report even higher reductions, with a mixture of stearyl and cetyl alcohols with stearic acid in hexane (B92381) solvents achieving about 52% reduction in evaporation. researchgate.net A monolayer of octadecanol (this compound) alone has been shown to achieve evaporation suppression of 60% under controlled laboratory conditions (water temperature 25°C, air temperature 20°C, relative humidity 70%). asme.org
The effectiveness of these monolayers can be influenced by factors such as wind speed and water temperature. While effective at low wind speeds, their performance can be severely affected by increasing wind speed. researchgate.net Additionally, the percentage of evaporation control due to a cetyl/stearyl alcohol monomolecular film decreases with increasing water surface temperature, from 60% at 20°C to 13% at 60°C. scirp.org
Table 2: Evaporation Reduction by this compound-Based Monolayers
| Monolayer Composition | Evaporation Reduction (%) | Conditions/Notes | Reference |
| Cetyl and this compound mixture | 19.26 scirp.orgresearchgate.netresearchgate.net | Field experiment (Aji Reservoir, India) | scirp.orgresearchgate.net |
| Cetyl and this compound monolayer | 41 researchgate.netresearchgate.net | Monolayer utilization | researchgate.netresearchgate.net |
| Stearyl and Cetyl alcohols with Stearic Acid (in hexane) | ~52 researchgate.net | Lab pools/pans, 60 h experiments | researchgate.net |
| Octadecanol (this compound) | 60 asme.org | Lab, water 25°C, air 20°C, RH 70% | asme.org |
| Cetyl/Stearyl alcohol (1:1 ratio) | 60 (at 20°C water temp) to 13 (at 60°C water temp) scirp.org | Laboratory experiments | scirp.org |
Biochemical and Biological Aspects of Stearyl Alcohol
Metabolic Pathways and Biosynthesis
Stearyl alcohol is metabolized through several pathways, primarily involving its oxidation to stearic acid and subsequent degradation. It can also be incorporated into more complex lipid structures.
The initial step in the metabolism of this compound is its oxidation. This process converts the alcohol into an aldehyde, octadecanal, which is then further oxidized to the corresponding fatty acid, stearic acid. researchgate.net This conversion is a critical step, as stearic acid is a common fatty acid in mammalian tissues and can enter various metabolic routes. nih.govresearchgate.net The oxidation of the alcohol functional group to a carboxyl group is a key transformation that facilitates its further breakdown for energy or its use in anabolic pathways. researchgate.net
Once converted to stearic acid, the primary catabolic pathway is β-oxidation. nih.govnih.gov This process involves the activation of stearic acid to its coenzyme A (CoA) derivative, stearoyl-CoA. The β-oxidation cycle is a stepwise process that shortens the acyl-CoA chain by two carbons during each cycle, producing acetyl-CoA. nih.govlibretexts.org This pathway is a major source of metabolic energy, as the acetyl-CoA generated can enter the citric acid cycle. The process begins with the dehydrogenation of the acyl-CoA to create a double bond, followed by hydration and another oxidation to form a β-ketoacyl-CoA. libretexts.org Finally, a thiolase enzyme cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a new acyl-CoA that is two carbons shorter, which then re-enters the cycle. libretexts.org
In addition to the primary β-oxidation pathway, fatty acids can undergo oxidation via alternative routes in different cellular compartments, such as the endoplasmic reticulum (microsomes) and peroxisomes. ourbiochemistry.com The ω-oxidation pathway introduces a hydroxyl group onto the terminal (ω) carbon of the fatty acid. nih.govresearchgate.net This reaction is catalyzed by enzymes of the cytochrome P-450 family (specifically the CYP4A family). nih.govnih.gov The resulting ω-hydroxy fatty acid can be further oxidized by alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. ourbiochemistry.comresearchgate.net These dicarboxylic acids can then undergo β-oxidation. ourbiochemistry.com This pathway is generally a minor route for fatty acid metabolism but can become more significant in situations where β-oxidation is impaired. nih.gov Peroxisomes are also involved in the oxidation of very-long-chain fatty acids, shortening them to a point where they can be further metabolized by mitochondria. ourbiochemistry.comaklectures.com
This compound and its metabolic product, stearic acid, are important precursors for the synthesis of various lipids. Following its absorption, a significant portion of this compound is found incorporated into the triglycerides of the lymph. nih.gov It is also found in phospholipids (B1166683) and cholesterol esters. nih.gov Phospholipids are essential components of all cell membranes, while neutral lipids, such as triglycerides, serve as the primary form of energy storage in the body. gsconlinepress.comtheordinary.com
Enzymatic Induction and Regulation
This compound has been observed to influence the expression of certain enzymes.
Research has shown that this compound can induce the expression of several secretory proteins, including lipase (B570770). ncats.io This induction occurs at the transcriptional level, meaning that this compound upregulates the synthesis of messenger RNA (mRNA) that codes for these proteins. ncats.io In addition to lipase, the expression of haemolysin-coregulated protein and nucleoside diphosphate (B83284) kinase was also increased in response to this compound. ncats.io
Research Findings on this compound Metabolism
| Metabolic Process | Key Intermediate(s) | Cellular Location | Primary Enzyme(s) / System | Significance |
|---|---|---|---|---|
| Oxidation | Octadecanal, Stearic Acid | Not Specified | Not Specified | Converts this compound into a metabolically versatile fatty acid. nih.govresearchgate.net |
| β-oxidation | Acyl-CoA, Acetyl-CoA | Mitochondria | Acyl-CoA dehydrogenases, Thiolase | Major energy-yielding pathway for fatty acids. nih.govlibretexts.org |
| ω-oxidation | ω-hydroxy fatty acids, Dicarboxylic acids | Endoplasmic Reticulum (Microsomes) | Cytochrome P-450 (CYP4A) | Alternative oxidation pathway, important when β-oxidation is compromised. nih.govresearchgate.net |
| Lipid Synthesis | Triglycerides, Phospholipids | Not Specified | Not Specified | Incorporates this compound into energy storage molecules and membrane components. nih.gov |
| Enzyme Induction | Lipase, other secretory proteins | Not Specified | Not Applicable | Upregulates the expression of specific enzymes at the transcriptional level. ncats.io |
Role of EliA Protein in Lipase Induction
This compound plays a significant role in inducing the expression of extracellular lipase in certain microorganisms, a process facilitated by specific proteins. In the bacterium Ralstonia sp. NT80, extracellular lipase activity is markedly induced by fatty alcohols like this compound. researchgate.netscispace.com Research has identified a 14-kDa protein, designated EliA, which is produced in abundance concurrently with lipase when induced by this compound. scispace.comoup.com
The inactivation of the eliA gene in Ralstonia sp. NT80 results in a substantial decrease in the induction of lipase expression when this compound is the inducing agent. scispace.comoup.com For instance, in one study, the lipase activity in the wild-type strain reached approximately 120 U mL⁻¹ after 72 hours, whereas the activity in the ΔeliA mutant was only about 10 U mL⁻¹. This demonstrates the critical role of the EliA protein in this induction pathway.
The function of EliA appears to be specific to insoluble inducers like this compound. scispace.comoup.com When a soluble inducer, polyoxyethylene (20) oleyl ether, was used, the inactivation of the eliA gene did not significantly affect the extracellular lipase activity. scispace.comoup.com This suggests that EliA is not directly involved in the transcriptional regulation of the lipase gene itself but rather facilitates the process by which the cell recognizes or incorporates the insoluble this compound. oup.com This is further supported by the observation that the turbidity caused by emulsified this compound remains in the culture of the ΔeliA mutant, while the wild-type culture becomes clear, indicating that the mutant struggles to assimilate the this compound. researchgate.netscispace.comnih.gov
Genetic analysis shows that EliA shares a 30% identity with a protein-like activator protein in Pseudomonas aeruginosa that is known to facilitate the assimilation of n-hexadecane, another long-chain hydrocarbon. scispace.comoup.comoup.com This homology further supports the proposed role of EliA in promoting the recognition and uptake of insoluble lipidic molecules like this compound, which in turn triggers the induction of lipase expression. oup.comnih.gov
Table 1: Effect of EliA Gene Inactivation on Lipase Activity
| Strain | Inducer | Lipase Activity (U mL⁻¹) at 72h |
|---|---|---|
| Wild Type | This compound | ~120 |
| ΔeliA Mutant | This compound | ~10 |
| Wild Type | Polyoxyethylene (20) oleyl ether | Not significantly affected |
| ΔeliA Mutant | Polyoxyethylene (20) oleyl ether | Not significantly affected |
Interactions with Biological Membranes and Lipids
This compound interacts with the lipids of the stratum corneum (SC), the outermost layer of the skin, influencing its barrier properties. The SC's barrier function is primarily attributed to its unique intercellular lipid matrix, composed mainly of ceramides (B1148491), cholesterol, and free fatty acids. This matrix is highly ordered to prevent water loss and the entry of foreign substances. nih.govresearchgate.netnih.gov
Fatty alcohols, including this compound, can act as penetration enhancers by disrupting the highly ordered, dense packing of these intercellular lipids. researchgate.net This disruption or fluidization of the lipid lamellae increases the permeability of the stratum corneum. acs.orgnih.gov By creating a less ordered lipid structure, this compound can facilitate the permeation of other molecules through the skin barrier. researchgate.net This mechanism is crucial for the transdermal delivery of therapeutic agents. researchgate.netmdpi.com
The interaction of this compound with skin lipids also contributes to its emollient properties. By forming a semi-occlusive film on the skin's surface, it helps to reduce transepidermal water loss (TEWL), leading to increased skin hydration. nih.govresearchgate.net Studies have shown that creams containing lipids like ceramides and triglycerides can enhance the ordering of lipid chains in the skin, which is significantly associated with improved skin barrier integrity. nih.gov
This compound is a key component in the formulation of nanostructured lipid carriers (NLCs), which are advanced dermal delivery systems. nih.govpensoft.net NLCs are composed of a blend of solid and liquid lipids, creating an imperfect, less-ordered solid matrix. nih.govpensoft.net This structure offers advantages over older solid lipid nanoparticles (SLNs), such as increased drug loading capacity and reduced drug expulsion during storage. nih.govpensoft.net
In NLC formulations, this compound functions as a solid lipid. researchgate.netscconline.orgcore.ac.uk The choice of solid lipid is critical as it forms the backbone of the nanoparticle matrix and influences its physicochemical properties, including particle size, crystallinity, and stability. researchgate.net The mixture of this compound (as the solid lipid) with a liquid lipid results in a core that remains solid at body temperature but has a disordered crystalline structure. This imperfect matrix provides more space to accommodate drug molecules, enhancing both entrapment efficiency and loading capacity. nih.govresearchgate.net
The viscoelastic properties of NLC formulations, which are important for topical application, are influenced by the choice of both the solid and liquid lipids. scconline.orgcore.ac.uk Formulations using this compound have been successfully developed to encapsulate various active compounds for dermal delivery, demonstrating its utility and versatility as a matrix material in these advanced carrier systems. researchgate.netcore.ac.uk
The carbon chain length of fatty alcohols is a determining factor in their ability to enhance drug permeation through the skin. researchgate.netnih.gov Research has demonstrated a structure-dependent relationship between the alkyl chain length of a fatty alcohol and its effect on drug flux across the stratum corneum. researchgate.net
Studies investigating fatty alcohols from C12 (lauryl alcohol) to C18 (this compound) have found that an increase in the fatty alcohol chain length leads to a linear increase in drug flux values. researchgate.net For example, when incorporated into lipid nanoparticles for the delivery of econazole (B349626) nitrate, this compound (C18) and cetyl alcohol (C16) were found to be the most efficient penetration enhancers compared to their shorter-chain counterparts. researchgate.net
The proposed mechanism for this effect is that longer-chain fatty alcohols, like this compound, can more effectively interact with and disrupt the densely packed intercellular lipids of the stratum corneum. researchgate.net This stronger interaction leads to a greater disordering of the lipid matrix, creating larger or more frequent transient pores and pathways for drug molecules to permeate the skin barrier. researchgate.netresearchgate.net However, some studies have noted a parabolic relationship, where the maximum permeation enhancement is observed with medium-chain fatty alcohols like decanol (B1663958) (C10), suggesting that the optimal chain length can also depend on the specific drug molecule being delivered. researchgate.netnih.gov
Table 2: Influence of Fatty Alcohol Chain Length on Drug Permeation
| Fatty Alcohol | Carbon Chain Length | Relative Permeation Enhancement |
|---|---|---|
| Lauryl Alcohol | C12 | Lower |
| Myristyl Alcohol | C14 | Intermediate |
| Cetyl Alcohol | C16 | High |
| This compound | C18 | Higher |
Analytical Methodologies for Stearyl Alcohol Quantification and Characterization
Chromatographic Techniques
Thin Layer Chromatography (TLC) with Visualizing Reagents
Identification of Optimal Visualizing Reagents (e.g., Malachite Green, Janus Blue)
For the quantitative determination of stearyl alcohol, particularly in thin-layer chromatography (TLC) on silica (B1680970) gel 60, specific visualizing reagents have demonstrated superior performance. Research indicates that Malachite Green and Janus Blue are highly effective, identified as optimal reagents for this purpose. bibliotekanauki.plresearchgate.netnih.govresearchgate.net These reagents have shown detection limits for this compound as low as 0.32 µg for both. bibliotekanauki.pl
Comparative studies have highlighted that Malachite Green and Janus Blue offer better visualizing effects compared to Rhodamine B, a commonly used comparative reagent for lipophilic compounds. researchgate.netnih.govresearchgate.net The chromatographic separation of this compound is typically performed on silica gel 60, utilizing a mobile phase composed of n-hexane-ethyl acetate (B1210297) in a 46:4 (v/v) ratio. researchgate.netnih.gov The effectiveness of these visualizing reagents is further assessed by parameters such as limit of detection, detection index, broadening index, modified contrast index, densitometric visualizing index, and linearity range. researchgate.netresearchgate.net
The following table summarizes the optimal visualizing reagents and their reported detection limits for this compound:
| Visualizing Reagent | Detection Limit (µg) | Ref. |
| Malachite Green | 0.32 | bibliotekanauki.pl |
| Janus Blue | 0.32 | bibliotekanauki.pl |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for understanding the molecular interactions, thermal transitions, and crystallinity of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the molecular interactions and chemical structure of this compound within various systems, such as oleogels. mdpi.com Characteristic absorption bands in the FTIR spectrum of this compound provide insights into its functional groups and their vibrational modes. A prominent peak at 3340 cm⁻¹ is attributed to the –OH stretching vibration, indicative of the hydroxyl group present in the alcohol. mdpi.com Other key spectral features include peaks at 1463 cm⁻¹ corresponding to –CH₂ stretching, and bands at 1064 cm⁻¹ and 727 cm⁻¹ associated with C–O stretching vibrations. mdpi.com
FTIR analysis can confirm the chemical stability of this compound when incorporated into mixtures, demonstrating that its fundamental chemical structure remains unaltered. mdpi.com Furthermore, external reflection infrared spectroscopic studies of this compound monolayers have revealed that the hydrocarbon chains of the surfactant become more ordered (exhibiting fewer gauche conformations) as the surface pressure increases. aip.orgaip.org These studies also suggest that the rotation of the plane of the zigzag CH₂ chain around the long molecular axis appears to be largely independent of surface pressure in this compound monolayers. aip.org FTIR spectroscopy also aids in discerning subtle alterations in the spectral profiles of oleogels containing this compound, providing information on molecular packing and interactions. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with physical or chemical changes in a material as a function of temperature or time. slideshare.net It is particularly useful for determining thermal transitions such as melting points, crystallization points, and glass transitions, as well as for studying polymorphism and crystallinity behavior. slideshare.netnih.gov
This compound exhibits distinct thermal behaviors. Upon cooling, it typically shows two crystallization peaks: one at 57 °C and another at 51 °C. researchgate.net The first exothermic peak is generally ascribed to the transition from the liquid phase to a solid phase, while the second exothermic peak corresponds to a polymorphic transformation from a hexagonal to an orthorhombic crystalline structure. researchgate.net During heating, this compound typically presents a melting peak at 60.3 °C. kcl.ac.uk
In complex systems, such as mixtures with other long-chain alcohols or in the presence of surfactants, additional thermal transitions can be observed. For instance, a mixture of cetyl and stearyl alcohols, particularly with cetyl trimethyl ammonium (B1175870) chloride (CTAC), can display endothermic transitions at 16.9 °C, 58.8 °C, and 70.7 °C. An unusual exothermic transition at 63.5 °C has also been reported in such mixtures. researchgate.net The transitions at 16.9 °C and 58.8 °C are linked to hydration mechanisms and the melting of the long-chain alcohols, respectively. The exothermic event at 63.5 °C is associated with the crystallization of a swollen lamellar phase (Lβ), which subsequently melts at 70.7 °C into a swollen liquid lamellar mesomorph phase (Lα), a reversible endothermic transition. researchgate.net DSC studies can also confirm the melting of amylose-lipid complexes in food batters containing this compound. mdpi.comdntb.gov.ua
The following table summarizes the key thermal transitions of this compound observed via DSC:
| Transition Type | Temperature (°C) | Description | Ref. |
| Crystallization Peak | 57 | Transition from liquid to solid phase | researchgate.net |
| Crystallization Peak | 51 | Polymorphic transformation from hexagonal to orthorhombic structure | researchgate.net |
| Melting Peak | 60.3 | Melting of this compound | kcl.ac.uk |
| Exothermic Transition | 63.5 | Crystallization of a swollen lamellar phase (Lβ) (in presence of CTAC) | researchgate.net |
| Endothermic Transition | 70.7 | Melting of swollen lamellar phase (Lβ) into swollen liquid lamellar mesomorph phase (Lα) (in presence of CTAC) | researchgate.net |
Microscopic and Structural Analysis
Microscopic techniques provide visual insights into the physical structure, morphology, and crystal networks formed by this compound.
PLM can differentiate between various polymorphic forms of this compound. For instance, the formation of needle-like crystals is typically associated with the α-polymorphic form of this compound, while plate-like structures are ascribed to the β-polymorphic form. acs.org The technique is also effective in revealing changes in crystal network uniformity when different concentrations of additives are incorporated. researchgate.netacs.org In food applications, PLM can show the homogeneous distribution of smaller gas cells within batters containing this compound, indicating its role in stabilizing the matrix. mdpi.comdntb.gov.ua
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface morphology and structural properties of particles containing this compound. researchgate.netnpl.co.uk SEM images provide detailed information on particle shape, size, and surface features, which are crucial for understanding material performance in various applications.
Studies have shown that the morphology and particle shape of formulations containing this compound can vary significantly with its concentration. For example, spray-dried powders incorporating this compound tend to maintain a roundish shape, often exhibiting some surface holes. This contrasts with other surfactants that might induce wrinkled or irregular particle shapes. kcl.ac.ukddl-conference.com SEM analysis is also used to assess the dispersion quality of particles within a matrix. researchgate.net Furthermore, SEM can reveal changes in the surface morphology of microparticles containing this compound upon aging, where a smooth surface can transform into a flaky structure. npl.co.uk
X-ray Diffractometry for Crystalline Behavior
Research Findings and Applications:
Polymorphism: this compound is known to crystallize in different polymorphic forms, specifically α, sub-α, and β forms. rsc.org The formation of needle-like crystals has been associated with the α-polymorphic form, while plate-like structures can be ascribed to the β-polymorphic form. acs.org XRD patterns can differentiate these forms based on specific d-spacings in the Wide-Angle X-ray Scattering (WAXS) region. For instance, the metastable α form has been correlated with an atomic d-spacing of 4.19 Å in the WAXS region and a lamellar length of 49.0 Å in the Small-Angle X-ray Scattering (SAXS) region. rsc.org A sub-α form exhibits WAXS d-spacings at 4.09, 3.73, and 3.64 Å, with a SAXS region at 49.7 Å. rsc.org
Crystallinity and Crystal Network: XRD is used to determine the degree of crystallinity and the organization of crystal networks. For example, in oleogels containing this compound, XRD diffractograms often show a broad peak at approximately 22° 2θ due to amorphous regions, alongside sharp peaks at around 25° 2θ and 27° 2θ indicating crystalline regions. mdpi.com An exceptionally intense peak at about 21.5° (2θ) and a less intense peak at 24.1° (2θ) are characteristic of pure this compound, signifying a high degree of crystallinity. researchgate.net
Influence of Additives: Studies have utilized XRD to examine how additives influence the crystallization of this compound. For instance, soy lecithin (B1663433) (SYL) has been shown to modulate the crystallization process of this compound oleogels, facilitating the development of a stable crystal network and inducing crystal packing changes, as demonstrated by XRD analysis. acs.org Similarly, the presence of ethylcellulose (EC) in mixtures of this compound and stearic acid maintained the polymorphism of the mixed crystals but altered the higher-order organization of the crystal network, evident from changes in the SAXS region. researchgate.net
Co-crystallization: XRD is a valuable tool for investigating co-crystallization or the formation of mixed crystal systems when this compound is combined with other gelators, such as stearic acid. researchgate.netup.ac.za
Typical XRD Parameters: A Bruker D8 Advanced powder diffractometer, often operating with Co–Kα radiation (λ = 1.79 Å), is commonly used. Samples are typically scanned in the 2θ range of 5–35° or 2° to 90°, with scan rates of 0.02° 2θ/min to 5° 2θ and step sizes of 0.02° 2θ/min to 0.04° 2θ. acs.orgup.ac.za
Freeze Fracture Transmission Electron Microscopy (FF-TEM) for Emulsion Structure
Freeze Fracture Transmission Electron Microscopy (FF-TEM) is a powerful technique for visualizing the internal structure of emulsions, particularly those stabilized by components like this compound. This method allows for the direct observation of delicate structures such as lamellar phases, vesicles, and the organization of oil droplets within the continuous phase, which might be otherwise altered by conventional preparation methods. mdpi.commarkhorjournal.comcosmeticsandtoiletries.com
Research Findings and Applications:
Lamellar Phases and Vesicles: this compound, often used as a consistency enhancer in cosmetic oil-in-water (o/w) emulsions, contributes to the formation of complex structures. FF-TEM studies have revealed that in such emulsions, this compound, in combination with emulsifiers like polyglyceryl-3 dicitrate/stearate (B1226849) and glyceryl stearate, leads to the coexistence of stacked bilayers and polydisperse unilamellar vesicles. mdpi.comresearchgate.net Multilamellar vesicles can also be observed. mdpi.com These bilayer structures can surround oil droplets, forming multiple, irregularly spaced layers. mdpi.com
Oil Droplet Organization: FF-TEM provides direct visualization of oil droplets within the emulsion and the surrounding stabilizing structures. It can show that oil droplets, typically in the micrometer range (e.g., 0.5–6 µm), are encased by several layers of bilayers and vesicles in the aqueous phase. mdpi.comresearchgate.net The presence of these crystalline bilayer structures in the aqueous phase, interacting sterically with oil droplets, is crucial for the viscosity build-up and cream-like consistency of the emulsion. mdpi.com
Emulsion Stability: The technique helps in understanding how different emulsifiers and co-emulsifiers, including this compound, contribute to emulsion stability by forming specific liquid crystalline networks. FF-TEM can reveal densely packed lamellar structures with water layers between emulsifier layers, which are critical for emulsion robustness. cosmeticsandtoiletries.comdsm.com Smooth surfaces in FF-TEM images typically indicate lipophilic areas of emulsifier layers, while rough surfaces suggest the water phase. cosmeticsandtoiletries.com
Micro-domains: FF-TEM has been instrumental in identifying micro-domains, which are believed to be responsible for stabilizing emulsions. These can appear as self-organized molecules on the surface of lipid vesicles. cosmeticsandtoiletries.comdsm.com
Methodology: The preparation for FF-TEM involves rapidly freezing the emulsion sample, fracturing it to expose internal surfaces, and then creating a replica of the fractured surface using platinum and carbon. This replica is then examined under a transmission electron microscope. mdpi.com This rapid freezing minimizes structural alterations, providing a snapshot of the emulsion's native state. markhorjournal.com
Applications of Stearyl Alcohol in Pharmaceutical and Cosmetic Formulations
Excipient Functionality in Pharmaceutical Products
In pharmaceutical products, stearyl alcohol is primarily employed as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API) to aid in the manufacturing process, protect, support, or enhance stability, bioavailability, or patient acceptability. nih.govfishersci.se
This compound serves as both a binder and a lubricant in the manufacturing of tablets. As a binder, it provides cohesiveness to the powder mixture, which is essential for forming robust and uniform tablets, thereby reducing the risk of breakage during production. nih.gov Its role as a lubricant is to decrease friction during the compression process, prevent the tableting material from sticking to the punches and die walls, and facilitate the smooth ejection of tablets from the molds after compression. nih.gov Lubricants, including this compound, are typically added in small amounts, often ranging from 0.25% to 5.0% of the formulation.
This compound is suitable for use in solid dispersion applications, where it acts as a carrier for sustained-release preparations. nih.govfishersci.se Its relatively low melting point makes it a valuable component in these systems, which aim to improve the dissolution characteristics and bioavailability of poorly soluble active pharmaceutical ingredients. nih.gov
In the formulation of ointments and creams, this compound acts as a thickener, stiffening agent, and a base material. cdutcm.edu.cnfishersci.se It significantly improves the texture and consistency of these topical preparations, enhancing their application properties and spreadability. nih.govfishersci.se For instance, in sufficient concentrations and in the absence of liquid fats, this compound emulsions can leave a matte finish on the skin. It also functions as an auxiliary emulsifier in water-removable creams, contributing to their desired consistency.
Emulsion Stabilization Mechanisms
This compound is instrumental in stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are fundamental to many cosmetic and pharmaceutical products. nih.govcdutcm.edu.cn In O/W emulsions, where oil droplets are dispersed in a continuous water phase, this compound contributes to stability by forming a crystalline bilayer or gel network in the aqueous phase, which interacts sterically with the oil droplets. This network helps to prevent the coalescence of the dispersed phase, thus maintaining the emulsion's integrity. Similarly, it aids in stabilizing W/O emulsions, where water droplets are dispersed in a continuous oil phase.
Interaction with Surfactants and Co-emulsifiers
This compound demonstrates compatibility with a range of surfactants, including anionic, cationic, and nonionic types fishersci.ca. It is frequently incorporated into formulations as an emulsion stabilizer, effectively preventing the separation of oil and water phases, thereby contributing to the stability and homogeneity of products like creams and lotions wikidata.orgwikidata.orgwikidata.orgfishersci.cafishersci.co.ukfishersci.fiereztech.comdsmz.de. While this compound itself does not act as a primary emulsifier, it functions effectively as a secondary or auxiliary emulsifier (co-emulsifier) when combined with other emulsifying agents wikidata.orgwikidata.orgfishersci.co.ukfishersci.fiereztech.com. For instance, it is used as an auxiliary emulsifier with sodium lauryl sulfate (B86663) in Hydrophilic Ointment USP nih.gov. This co-emulsifying property is crucial in creating stable and homogeneous oil-in-water (O/W) and water-in-oil (W/O) emulsions, as well as anhydrous formulations wikidata.orgwikidata.orgfishersci.co.ukereztech.comdsmz.dewikipedia.org.
Rheological and Textural Modification in Formulations
This compound serves as an effective rheology modifier, enhancing the texture of formulations, particularly those containing an oil phase wikidata.org. It contributes to a "conditioned" feel on the skin and helps modify the physical texture of waxy bases, which is beneficial in products such as stick deodorants wikidata.orgwikidata.org.
Viscosity Control and Thickening Agent
Table 1: Influence of Stearic Acid on this compound Oleogel Firmness
| This compound:Stearic Acid Ratio | Observed Effect on Oleogel Firmness | Network Structure |
| Higher Stearic Acid Proportion | Better firmness nih.govfishersci.ca | Rigid network structure of this compound nih.govfishersci.ca |
| 3:7 (Stearic Acid:this compound) | Significantly higher hardness and elastic modulus thegoodscentscompany.com | Smallest needle-like crystals thegoodscentscompany.com |
Stress Relaxation Properties in Oleogels
Stress relaxation studies are instrumental in evaluating the mechanical and viscoelastic properties of oleogels nih.govfishersci.caciteab.comfishersci.co.ukfishersci.at. Oleogels formed through the self-assembly of this compound and stearic acid have been characterized using macro-scale stress relaxation techniques nih.govfishersci.ca. In bigels, which are structured delivery vehicles combining hydrogels and oleogels (e.g., agar (B569324) hydrogel and this compound oleogel), stress relaxation profiles can be modeled using the Weichert model to estimate their viscoelastic behavior fishersci.co.ukfishersci.at. Research on this compound-tuned sunflower wax/sunflower oil oleogels used as butter substitutes in whole wheat cakes indicated a higher stress-relaxing ability in the cake crumbs, suggesting a softer texture biologyonline.com. Interestingly, while emulsifiers like this compound can influence various physicochemical parameters of oleogels, they may not always significantly affect the mechanical properties, including stress relaxation, at certain concentrations citeab.com.
Modification of Crystal Morphology and Polymorphic Transitions in Oleogels
This compound plays a crucial role in the crystalline structure of oleogels, and its interactions with co-gelators and additives can significantly modify crystal morphology and polymorphic transitions nih.govfishersci.ca. For instance, stearic acid alters the crystal morphology, polymorphic transition, and rate of crystallization of this compound within oleogels, leading to increased ordering within the crystallite network nih.govfishersci.ca. Soy lecithin (B1663433) (SYL) also acts as a crystal modifier in this compound oleogels, influencing their structural parameters and tailoring their stability nih.govcalpaclab.com. Microscopic analysis has shown that varying concentrations of SYL can change the uniformity of the crystal network in this compound oleogels, and X-ray diffraction analysis revealed SYL-induced changes in crystal packing nih.govcalpaclab.com. The formation of needle-like crystals in this compound oleogels is often associated with the α-polymorphic form, whereas plate-like structures are ascribed to the β-polymorphic form calpaclab.com. Mixtures of this compound and stearic acid can lead to the formation of new crystals and co-crystallization, with the crystal habit being highly dependent on the composition; for example, a 3:7 ratio forms the smallest needle-like crystals thegoodscentscompany.comuni.lu. Emulsifiers and other additives can also influence fat polymorphism by altering crystal structures during crystallization or by hindering polymorphic transitions citeab.com. The incorporation of this compound and sorbitan (B8754009) monostearate in wax crystal packing has been shown to result in a lower crystallization rate citeab.com. This compound itself structures oil by forming thick crystals with an orthorhombic packing and orthogonal chain stacking thegoodscentscompany.com.
Delivery Systems and Permeation Enhancement
This compound-structured oleogels serve as effective matrices for the delivery of bioactive molecules nih.gov. This compound is incorporated into various pharmaceutical delivery systems, including controlled-release tablets, suppositories, and transdermal preparations fishersci.ca. It has been extensively explored in novel bigel-based formulations, which are structured delivery vehicles designed for controlled release applications fishersci.co.ukfishersci.atsunwaychemicals.com. As a long-chain fatty alcohol, this compound can enhance drug permeation through the skin fishersci.nowikipedia.org. Its mechanism involves creating less ordered solid lipid matrices, which provides more space for drug molecules, and interacting with the densely packed lipids within the stratum corneum to increase skin permeability by causing disturbances in the lipid packaging fishersci.no. While non-ionic surfactants like this compound are generally considered safe and less irritating compared to ionic surfactants, they are comparatively less effective as direct penetration enhancers fishersci.se. However, this compound, particularly as part of ceto-stearyl alcohol blends, is also recognized for its role as a carrier and permeation enhancer fishersci.co.uk.
Impact on Drug Release from Oleogels
The composition of oleogels significantly influences drug release kinetics. In studies involving this compound/stearic acid oleogels, the release of model drugs such as ciprofloxacin (B1669076) hydrochloride was found to be enhanced with a higher stearic acid content nih.govfishersci.ca. The drug release from these oleogels primarily followed a Fickian diffusion-mediated mechanism, with the exception of formulations containing the highest proportion of stearic acid nih.govfishersci.ca. Similarly, in this compound-based bigels, the release of ciprofloxacin hydrochloride was predominantly diffusion-mediated fishersci.at. Emulsifiers, including this compound, can modulate the release of nutrients from oleogels citeab.com. For instance, the addition of this compound to sunflower-wax-based oleogels resulted in a reduction in the diffusion rate constant (K_d), indicating a sustained Fickian release profile for curcumin (B1669340) citeab.com. Furthermore, the relaxation rate constant (K_r) was reduced in these formulations, suggesting a minimal contribution of matrix relaxation to curcumin release citeab.com. In these studies, the K_d values consistently surpassed the K_r values, underscoring the dominant role of Fickian diffusion over relaxation-mediated diffusion in the observed nutrient release from the oleogels citeab.com. The critical gelling concentration of this compound for forming oleogels was found to be 3% (w/w), comparable to that of stearic acid nih.gov. The selection of formulation components, including the oil, solubilizer, and gelling agent, can significantly influence the drug release profile from oleogels nih.gov.
Table 2: Effect of this compound on Drug Release from Oleogels
| Oleogel Composition (Example) | Model Drug | Primary Release Mechanism | Key Findings on Release |
| This compound/Stearic Acid Oleogels | Ciprofloxacin Hydrochloride | Fickian Diffusion-mediated nih.govfishersci.ca | Higher stearic acid content led to better drug release nih.govfishersci.ca |
| This compound-based Bigels | Ciprofloxacin Hydrochloride | Diffusion-mediated fishersci.at | Predominantly diffusion-controlled release fishersci.at |
| Sunflower Wax/Sunflower Oil Oleogels + this compound | Curcumin | Fickian Diffusion-mediated citeab.com | Reduced diffusion rate constant (K_d), indicating sustained release citeab.com |
Environmental Fate and Ecotoxicological Research on Stearyl Alcohol
Biodegradation Pathways and Mechanisms
The biodegradation of fatty alcohol polyglycol ethers, which include stearyl alcohol ethoxylates (SA-7EO), has been extensively studied in microbial biocenoses. guidetopharmacology.orgscribd.comnih.gov Research indicates that the alkyl moiety, corresponding to the this compound component, degrades more rapidly than the polyethylene (B3416737) glycol moiety. guidetopharmacology.orgnih.gov Studies on this compound ethoxylates (SA-7EO) have shown significant ultimate biodegradation, with over 75% for the alkyl-labeled portion and 65% for the ethylene (B1197577) oxide (EO)-labeled portion, contributing to mineralization and biomass production. guidetopharmacology.org Long-chain aliphatic alcohols (LCOH), including this compound, exhibit exceptionally rapid biodegradation in the environment, with reported half-lives on the order of minutes. iarc.fr
Degradation in Microbial Biocenoses of Sewage Treatment Plants
Biodegradation of fatty alcohol polyglycol ethers, such as this compound ethoxylate, occurs effectively within the microbial biocenoses present in sewage treatment plants. guidetopharmacology.orgscribd.comnih.gov Investigations utilizing a model continuous-flow sewage treatment plant have provided insights into these degradation processes. guidetopharmacology.orgnih.gov Linear alcohol ethoxylates (LAE), a class that includes this compound ethoxylates, undergo partial aerobic degradation in wastewater treatment facilities and can also adsorb to sewage sludge. fishersci.ca
Intramolecular Scission and Oxidation of Alkyl Chains
The degradation of this compound and its ethoxylates involves two primary and simultaneous mechanisms: intramolecular scission of the surfactant molecule and ω- and β-oxidation of the alkyl chain. guidetopharmacology.orgscribd.comnih.gov The initial step in the breakdown of the alkyl chain is the ω-oxidation of the terminal methyl group, leading to the formation of an alcohol, which is then further oxidized to an aldehyde, and subsequently to a carboxylic acid. uni.lu These reactions are enzymatically catalyzed by alkane monooxygenase and dehydrogenases. uni.lu The resulting carboxylic acid then undergoes β-oxidation, a process where two-carbon fragments are successively removed and enter the tricarboxylic acid (TCA) cycle as acetyl-CoA. uni.lu In Gram-negative bacteria, fatty alcohols are converted to fatty acids through a pathway involving alcohol dehydrogenase (AlkJ) and aldehyde dehydrogenase (AlkH). nih.gov The products of alcohol dehydrogenase are subsequently oxidized by aldehyde dehydrogenase and transformed into fatty acids, which then proceed through the β-oxidation pathway and the TCA cycle to generate biomass, carbon dioxide, and water. This compound itself can be oxidized to stearate (B1226849). wikipedia.org
Depolymerization of Ethylene Oxide (EO) Units
The hydrophilic portion of the surfactant, consisting of polyethylene glycol (PEG) units, undergoes depolymerization through the stepwise cleavage of ether-bound EO units. guidetopharmacology.orgscribd.comnih.gov Both hydrolytic and oxidative cleavage of C2-units are involved in this process. guidetopharmacology.orgscribd.comnih.gov The identification of low-molecular-weight 14C-labeled acids suggests that the ultimate degradation of EO monomers occurs via the oxidative dicarbonic acid cycle or the glycerate pathway, or both. guidetopharmacology.orgnih.gov Additionally, the presence of considerable amounts of oxalic and formic acids points to an alternative mineralization route involving glyoxylic, oxalic, and formic acids. guidetopharmacology.orgnih.gov
Under anaerobic conditions, the initial microbial attack on linear alcohol ethoxylates (LAE) involves the cleavage of the terminal EO unit, which results in the stepwise release of acetaldehyde (B116499) and the shortening of the ethoxy chain until the lipophilic moiety is reached. This anaerobic degradation mechanism differs from aerobic degradation, where central scission (the cleavage of the ether bond between the alkyl and ethoxy chains) is often the predominant pathway.
Here is a summary of the degradation pathways:
| Degradation Pathway Component | Aerobic Conditions | Anaerobic Conditions |
| Alkyl Chain | ω- and β-oxidation, leading to carboxylic acids and acetyl-CoA. guidetopharmacology.orgscribd.comnih.govuni.lunih.gov | Similar oxidation pathways to fatty acids and acetyl-CoA. nih.gov |
| Ethylene Oxide (EO) Units | Stepwise cleavage of ether-bound EO units (hydrolytic and oxidative). guidetopharmacology.orgscribd.comnih.gov Ultimate degradation via oxidative dicarbonic acid cycle or glycerate pathway. guidetopharmacology.orgnih.gov | Cleavage of terminal EO unit, releasing acetaldehyde and shortening the ethoxy chain. |
Role of Different Bacterial Groups in Biodegradation
Studies on linear ethoxylated alcohol degradation have identified various bacterial phyla, including Bacteroidetes, Proteobacteria, Verrucomicrobia, Acidobacteria, Firmicutes, and Gemmatimonadetes. fishersci.ca In anaerobic fluidized bed reactors designed for linear alcohol ethoxylate (LAE) degradation, specific genera such as Sporomusa, Geobacter, Desulfobulbus, Synergistes, Sedimentibacter, Holophaga, and Azonexus have been identified as having high relative abundance. fishersci.ca The genus Gordonia is recognized for its ability to degrade xenobiotics and slowly biodegradable natural polymers. fishersci.ca Furthermore, phyla like Pseudomonadota, Actinomycetota, and Chloroflexota have shown a high abundance of alcohol dehydrogenase, an enzyme crucial for aliphatic hydrocarbon degradation.
Environmental Presence and Distribution
Long-chain aliphatic alcohols (LCOH), including this compound, are widely detected in wastewater effluents. iarc.fr This ubiquitous presence is attributed to their continuous use, distribution through wastewater treatment systems, specific partitioning properties, biodegradation of alcohol-based surfactants, and their natural occurrence. iarc.fr
Detection in Wastewater Effluents
This compound (1-octadecanol) has been identified in industrial wastewater originating from organic chemical manufacturing facilities and public-owned treatment works. wikipedia.org Similarly, cetyl alcohol, a related fatty alcohol, has been detected in wastewater effluents from textile mills, organic chemicals manufacturing, and public-owned treatment works. Comprehensive data on sewage treatment plant effluents are available for alcohol ethoxylate (AE) homologues with hydrocarbon chain lengths ranging from C12 to C18. For instance, concentration levels for alcohol sulfates (AS) homologues in wastewater samples from a wastewater treatment plant in Granada, Spain, were reported up to 39.4 μg L⁻¹ in the influent and up to 8.1 μg L⁻¹ in the effluent.
Adsorption to Suspended Solids and Sediment in Aquatic Systems
This compound exhibits a strong propensity for adsorption to suspended solids and sediment within aquatic environments. nih.govatamanchemicals.comatamanchemicals.com This behavior is primarily attributed to its high hydrophobicity and very low water solubility, which is reported as 1.1 x 10⁻³ mg/L. nih.goveuropa.eu Based on an estimated Koc value of 1.8 x 10⁵, this compound is expected to readily adsorb to suspended solids and sediments. nih.govatamanchemicals.comatamanchemicals.com This significant adsorption attenuates other environmental fate processes, such as volatilization from water surfaces. nih.govatamanchemicals.comatamanchemicals.com For instance, while estimated volatilization half-lives for a model river and lake are 2.8 hours and 7 days, respectively, the estimated volatilization half-life from a model pond increases significantly to 140 days when adsorption is considered. nih.govatamanchemicals.comatamanchemicals.com
Long-chain fatty alcohols, including this compound (C18), with chain lengths of C10 and greater, are predicted to partition into sediment when released into water. wikipedia.org Due to its hydrophobicity and high adsorption potential, if this compound were released into the water phase, it would tend to bind to sediment and other particulate organic matter. europa.eu This binding reduces the dissolved fraction available in the water, suggesting that the primary route of exposure for aquatic organisms, such as fish, would likely be via food ingestion or direct contact with suspended solids. europa.eu
Ecotoxicity Studies and Environmental Risk Assessment
This compound is generally considered to have low toxicity. atamanchemicals.com Its ecotoxicological profile in aquatic systems indicates a limited potential for adverse effects, largely influenced by its physicochemical properties, particularly its low water solubility and high biodegradability.
Toxicity to Aquatic Species
Ecotoxicity studies have shown that this compound is not acutely toxic to aquatic organisms, including fish, daphnia, and algae, up to the limits of its water solubility. europa.euecoworkers.neteuropa.eu
Table 1: Acute Aquatic Toxicity Data for this compound
| Organism | Endpoint | Concentration (mg/L) | Observation | Source |
| Oncorhynchus mykiss | 96-hour LC50 | In range of water solubility | Not toxic under test conditions | ecoworkers.net |
| Daphnia magna | 48-hour EC50 | In range of water solubility | Not toxic under test conditions | ecoworkers.net |
| Daphnia magna | Acute Immobility | Up to 500 | No immobility observed (above water solubility) | researchgate.net |
| Algae | 72-hour ErL50 | In range of water solubility | Not toxic under test conditions | ecoworkers.net |
Long-term toxicity studies with aquatic invertebrates, such as Daphnia magna, also indicate no effects up to the limit of water solubility for similar long-chain fatty acid esters. europa.eueuropa.eu This suggests that chronic effects on these organisms are unlikely given the substance's limited dissolution in water. europa.eu
Correlation of Chain Length with Toxicity
The aquatic toxicity of long-chain alcohols, including this compound, is significantly influenced by their carbon chain length. Generally, toxicity tends to increase with increasing chain length up to a certain point (e.g., C14), after which it can decrease due to the substance's decreasing water solubility. researchgate.net For very long-chain alcohols, such as this compound (C18), toxicity is often limited by their extremely low water solubility, meaning that the actual dissolved concentration available to aquatic organisms is very low. europa.euresearchgate.net
A "cut-off" point has been established for fatty acids and long-chain alcohols where aquatic toxicity becomes a negligible concern when the log Kow (octanol-water partition coefficient) is greater than 4.2. europa.eu this compound has a high predicted XLogP3 of 8.4 and an experimental LogP of 8.22, both well above this cut-off, further supporting its low aquatic toxicity due to limited bioavailability. nih.govuni.lu While some sources suggest that longer-chain fatty alcohols (C12–C16) produce fewer health effects than shorter-chain ones (smaller than C12), this principle generally extends to environmental toxicity where solubility becomes a limiting factor for longer chains. wikipedia.org
Consideration of Natural Sources and Biotransformations in Risk Assessment
Fatty alcohols biodegrade exceptionally rapidly in the environment, with reported half-lives on the order of minutes. wikipedia.orgresearchgate.netresearchgate.net Field studies at wastewater treatment plants have demonstrated that approximately 99% of fatty alcohols with chain lengths between C12 and C18 are removed during treatment processes. wikipedia.org This rapid biodegradation and biotransformation play a prominent role in environmental risk assessments, influencing the perceived hazard of these compounds. researchgate.netecetoc.org this compound, for instance, can be enzymatically converted to its corresponding fatty acid, which then undergoes further beta-oxidation. europa.eu The widespread natural presence of long-chain alcohols and their metabolic utilization by various organisms suggest that caution should be exercised when interpreting measured environmental levels, as these can be confounded by natural production and degradation processes. researchgate.net
Emerging Research Areas and Future Directions for Stearyl Alcohol
Sustainable Sourcing and Production from Renewable Resources
The global shift towards eco-friendly products is significantly impacting the stearyl alcohol market, with a growing preference for ingredients derived from natural and sustainable sources. straitsresearch.comreanin.com this compound can be obtained from plant-based oils such as palm and coconut oil, or through the hydrogenation of fatty acids like stearic acid. atamanchemicals.comalphachem.bizatamankimya.comatamanchemicals.comncats.ioatamankimya.comatamankimya.comwahanaprimasejati.comatamanchemicals.com This aligns with the increasing demand for sustainable and environmentally friendly products, as bio-based this compound offers a lower carbon footprint compared to alternatives. straitsresearch.comreanin.comwahanaprimasejati.combusinesswire.comunivarsolutions.com For instance, new formulations are being developed using segregated rapeseed oil, a renewable resource grown locally in Europe, to address concerns about deforestation and the environmental impact of palm-derived products, while maintaining high-quality performance. businesswire.com
The production process typically involves the hydrogenation or reduction of fatty acids from palm oil or palm kernel oil, which are then processed into fatty alcohol using chemical catalysts or enzymes. wahanaprimasejati.com This focus on renewable raw materials makes palm-oil based fatty alcohol an eco-friendly choice compared to fossil fuel-based alternatives. wahanaprimasejati.com
Novel Applications in Food Science and Technology
This compound is emerging as a promising ingredient in food science and technology, particularly as an oil-structuring agent. atamankimya.comatamanchemicals.comatamankimya.com It is utilized as a food additive, primarily as a coating or glazing agent for fruits and vegetables, improving their appearance and texture and preventing moisture loss. alphachem.biz It also serves as an emulsifier and stabilizer in various food products, contributing to their smooth texture and longer shelf life, and improving the texture and mouthfeel of baked goods, confectionery, and dairy products. riddhisiddhichemicals.comriverlandtrading.commdpi.com
Oleogels, which are oil-structured systems formed by entrapping liquid oil within a three-dimensional network of oleogelators, are being explored as a healthier alternative to saturated fats and shortening substitutes. mdpi.commdpi.comresearchgate.net this compound has been successfully utilized as an oleogelator in oleogel formation. mdpi.comresearchgate.net Studies have evaluated the role of this compound-tailored sunflower wax/sunflower oil oleogels in replacing butter in baked goods like whole wheat cake. mdpi.com Complete replacement of butter with this compound-containing oleogels has shown homogeneously distributed smaller gas cells in cake batter, contributing to cake porosity and softness. mdpi.com The firmness of oleogels can be enhanced with higher stearic acid proportions, leading to a rigid network structure of this compound in the presence of stearic acid. researchgate.net
This compound functions as a food-grade lipophilic emulsifier, playing a significant role in the stability of oil-in-water (O/W) and water-in-oil (W/O) systems. mdpi.commdpi.com It can act as a co-emulsifier and a natural thickener, improving the stability of emulsions and delivering a conditioned feel to products. atamanchemicals.com In wax-based oleogel systems, this compound, along with other emulsifiers, can modulate nutrient release without affecting the mechanical properties of the oleogel. mdpi.com The incorporation of this compound in wax crystal packing can result in a lower crystallization rate, and it can undergo co-crystallization with wax molecules, enhancing crystal growth and increasing the density and size of wax crystals. mdpi.com
Advanced Formulations for Targeted Drug Delivery
This compound is being investigated for its role in advanced formulations for targeted drug delivery systems. atamanchemicals.comalphachem.bizconsolidated-chemical.comstraitsresearch.comriverlandtrading.comnordmann.global Its inert and stable qualities make it suitable for improving drug delivery systems and maintaining consistent dosage forms. straitsresearch.com It is employed in pharmaceutical formulations as an excipient, acting as a binder, lubricant, and solubilizer in tablets, capsules, and topical medicines. alphachem.bizstraitsresearch.comriverlandtrading.comnordmann.global this compound's low melting point also makes it suitable for solid dispersion applications. alphachem.biz It can serve as a base in medicinal creams, ointments, and topical formulations, and plays a role in time-release drug delivery systems. atamanchemicals.comconsolidated-chemical.com
Research has explored the film-forming potential of non-polymeric high molecular weight substances like this compound for topical drug delivery systems. pacific.edu While this compound alone may not form films of acceptable integrity, its inclusion in formulations can contribute to the consistency and stability of topical and oral pharmaceutical products. riddhisiddhichemicals.compacific.edu Studies have also shown that this compound can be a gelling agent in oil-based gels (oleogels) designed for drug delivery, with a critical gelling concentration comparable to stearic acid. ethz.ch These oleogel formulations can be stable for extended periods and are capable of delivering drugs effectively. ethz.ch
Investigating Interfacial Phenomena at a Molecular Level
Molecular dynamics simulations are proving invaluable in investigating the interfacial phenomena of this compound at a molecular level. Studies have explored the structure, dynamics, and vibrational spectroscopy of a water surface covered by a monolayer of this compound. rsc.orgresearchgate.netrsc.org this compound molecules, with their long linear alkyl chains, form a rather narrow interface with an ordered outward arrangement of their alcohol chains at the water surface. rsc.orgresearchgate.net This ordered arrangement of this compound molecules at the surface can hold interfacial water molecules tightly, leading to a slowing down of hydrogen bond and orientational relaxation for the interfacial water. rsc.orgresearchgate.netrsc.org
Further research utilizing atomistic molecular dynamics simulations has investigated aqueous mixtures of cetyl and stearyl alcohols with surfactants, revealing the formation of fluid bilayers that are the basic units of lamellar Lα phase, which are crucial for creamy cosmetic and pharmaceutical formulations. aps.org These simulations provide insights into the forces regulating industrially important gels. aps.org
Computational Modeling and Simulation for Predictive Design
Computational modeling and simulation, particularly molecular dynamics simulations, are increasingly used for the predictive design and understanding of this compound's behavior in various systems. rsc.orgresearchgate.netrsc.orgaps.orgresearchgate.net These simulations help to elucidate the molecular mechanisms governing the stability and properties of complex formulations containing this compound. aps.orgresearchgate.net For example, molecular dynamics simulations have been used to study the influence of fatty alcohol mixing ratios on the physicochemical properties of ternary systems involving this compound, cetyl alcohol, polysorbate, and water. researchgate.net Computational results supported the hypothesis that the stability of mixed systems is due to an increase in the flexibility and configurational entropy of the longer hydrocarbon chain alcohol. researchgate.net Such molecular details are often difficult to obtain through experimental measurements alone, making computational approaches vital for optimizing formulations and predicting their performance. researchgate.net
Emerging research and development (R&D) efforts for this compound are primarily focused on expanding its application scope, enhancing its functional properties, and developing more sustainable production methods. Key industry players are actively investing in R&D to explore novel uses and improve existing formulations to meet evolving market demands and consumer preferences. imarcgroup.comresearchandmarkets.com
Diversification of Applications: While traditionally prominent in cosmetics and personal care products, this compound is increasingly finding new applications in pharmaceuticals and various industrial sectors. imarcgroup.comresearchandmarkets.comstraitsresearch.comreanin.commarketresearchfuture.com
Industrial Applications: Its versatile properties are leading to increased adoption in various industrial applications, including plastics, coatings, and lubricants. imarcgroup.comresearchandmarkets.com Specifically, there is growing demand for this compound as an industrial-grade lubricant in the automotive industry. grandviewresearch.com Its waxy consistency and compatibility with diverse materials make it valuable for enhancing product characteristics, such as acting as a processing aid in the plastics industry to improve material flow during manufacturing. imarcgroup.com this compound also finds application as a liquid solar blanket in swimming pools to reduce water evaporation. grandviewresearch.com
High-Performance Personal Care Products: Innovations in product formulations are enhancing this compound's application in high-performance personal care products, particularly in emulsion stabilization and as a surfactant. marketresearchfuture.com Its ability to enhance the sensory properties of creams, lotions, and hair conditioners is also a focus of continued development. straitsresearch.com
Sustainability and Eco-Friendly Production: A significant trend in emerging research is the increasing focus on sustainability. The growing demand for plant-derived this compound, sourced from renewable resources like palm oil and vegetable fats, is driving research into more eco-friendly extraction techniques and alternative sustainable sources. researchandmarkets.comstraitsresearch.commarketresearchfuture.com This aligns with a broader consumer preference for natural and environmentally responsible ingredients. straitsresearch.commarketresearchfuture.com
The global this compound market is projected to experience substantial growth, reflecting these expanding applications and ongoing technological advancements. researchandmarkets.com Forecasts indicate continued market expansion, driven by innovation and sustainability trends across these industries. marketresearchfuture.com
Table 1: Global this compound Market Size and Growth Forecasts
| Year | Market Size (USD Billion) | Compound Annual Growth Rate (CAGR) | Source |
| 2024 | 6.4 - 7.78 | - | straitsresearch.comreanin.comgminsights.com |
| 2031 | 13.60 | 8.3% (2025-2031) | reanin.com |
| 2033 | 9.29 - 10.9 | 3.8% - 3.81% (2025-2033) | imarcgroup.comstraitsresearch.com |
| 2034 | 2.07 | 4.60% (2025-2034) | marketresearchfuture.com |
Note: Market size figures for 2024 vary across reports, reflecting different methodologies and scopes. The forecasted growth rates also show some variation depending on the forecast period and analysis.
Addressing Regulatory and Safety Considerations in New Applications
As this compound expands into novel applications, addressing regulatory and safety considerations becomes paramount. The regulatory landscape governing the chemical industry is dynamic, with continuous introduction of new regulations and compliance requirements. databridgemarketresearch.comcognitivemarketresearch.com Adherence to these evolving standards is crucial to avoid fines, legal repercussions, or reputational damage. databridgemarketresearch.com
Existing Regulatory Framework: this compound has a well-established safety profile, particularly in the cosmetics and personal care sectors. It has been reviewed and approved by prominent regulatory bodies such as the Food and Drug Administration (FDA) in the United States and the Cosmetic Ingredient Review (CIR) Expert Panel for its safety and efficacy in skincare formulations. straitsresearch.comgrandviewresearch.comcir-safety.org It is also listed in the Australian Inventory of Industrial Chemicals and is a REACH Registered Substance in Europe. nih.gov This existing regulatory acceptance provides a foundation for its consideration in new uses.
New Application Scrutiny: While its general safety is recognized, the introduction of this compound into new application areas necessitates specific regulatory scrutiny. For instance, pharmaceutical applications inherently require adherence to stringent regulatory standards due to direct human exposure and therapeutic intent. straitsresearch.com Any novel use in drug delivery systems or medical devices would undergo rigorous assessment to ensure product safety, efficacy, and quality.
Environmental and Sustainability Regulations: The global shift towards eco-friendly and sustainable products is increasingly influencing regulatory frameworks. New applications of this compound, particularly those derived from natural sources, are often viewed favorably, aligning with policies that encourage the use of sustainable and environmentally benign materials. straitsresearch.commarketresearchfuture.com However, this also means that new production methods or large-scale industrial uses might face scrutiny regarding their environmental impact, including sourcing practices, manufacturing processes, and end-of-life considerations.
Compliance Challenges: Manufacturers and formulators exploring new applications for this compound must navigate these complex and evolving regulatory environments. This includes ensuring that product formulations, manufacturing processes, and intended uses comply with all relevant local and international regulations. databridgemarketresearch.comcognitivemarketresearch.com
Table 2: Key Regulatory Bodies and Standards for this compound
| Regulatory Body/Standard | Scope of Regulation | Relevance to this compound |
| Food and Drug Administration (FDA) (USA) | Cosmetics, Food Additives, Pharmaceuticals | Approved for use in cosmetics and personal care; permitted as direct and indirect food additive; included in some OTC drug products. straitsresearch.comnih.govgrandviewresearch.comcir-safety.org |
| Cosmetic Ingredient Review (CIR) Expert Panel (USA) | Safety assessment of cosmetic ingredients | Concluded this compound is safe as currently used in cosmetics. straitsresearch.comcir-safety.org |
| EU Cosmetics Regulation (European Union) | Cosmetics and personal care products | Plant-based this compound used in products promoted in Europe must comply with general provisions. grandviewresearch.com |
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) (EU) | Chemical substances manufactured or imported into the EU | This compound is a REACH Registered Substance. nih.gov |
| Australian Inventory of Industrial Chemicals (AICIS) (Australia) | Industrial chemicals | This compound (1-Octadecanol) is listed. nih.gov |
| New Zealand Environmental Protection Authority (EPA) (New Zealand) | Chemical substances | May be used under an appropriate group standard. nih.gov |
Q & A
Q. What standardized analytical methods are recommended for identifying and quantifying stearyl alcohol in mixtures?
Gas chromatography (GC) equipped with a flame ionization detector (FID) and a fused-silica capillary column (e.g., 30 m × 0.32 mm, coated with 0.25 µm of G16 phase) is the gold standard. System suitability requires baseline resolution (NLT 30) between cetyl (C16) and stearyl (C18) alcohol peaks, validated using USP reference standards . For quantification, internal standards like 1-pentadecanol are used, with relative standard deviation (RSD) ≤1% for reproducibility .
Q. How can researchers differentiate this compound from structurally similar fatty alcohols (e.g., cetyl alcohol) in formulations?
Structural differentiation relies on chain-length analysis via GC retention times and solubility profiles. This compound (C18) has a higher melting point (56–60°C) and lower solubility in polar solvents compared to cetyl alcohol (C16). Infrared (IR) spectroscopy can also distinguish C-OH stretching vibrations (1050–1250 cm⁻¹) unique to this compound .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for PPE requirements (gloves, lab coats, dust respirators). While this compound is generally non-toxic, impurities like residual catalysts from hydrogenation (e.g., nickel) may require additional precautions. Chronic exposure studies suggest minimal systemic toxicity, but hypersensitivity testing is advised for topical applications .
Q. How is this compound synthesized at the laboratory scale, and what purity benchmarks are critical?
Common synthesis involves catalytic hydrogenation of stearic acid using Raney nickel or copper chromite catalysts. Post-synthesis, distillation (under reduced pressure) achieves ≥98% purity. USP/EP monographs mandate limits for impurities (e.g., oleyl alcohol ≤2.0%) and require labeling of source (vegetable, animal, or synthetic) for traceability .
Advanced Research Questions
Q. What methodologies resolve discrepancies in purity assessments of this compound across different analytical techniques?
Cross-validation using GC, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) is essential. For example, GC may underestimate unsaturated impurities (e.g., oleyl alcohol), which HPLC with UV detection (205 nm) can quantify. NMR (¹H, 0.5–1.5 ppm for -CH₂- groups) provides complementary structural confirmation .
Q. How can researchers optimize this compound-based drug delivery systems (e.g., liposomes) for enhanced stability?
Use solvent injection techniques with methanol/acetone to dissolve lipid phases, followed by ammonium sulfate gradient loading for active encapsulation. This compound galactosidase-modified liposomes show improved hepatic targeting, validated via in vitro cytotoxicity assays (e.g., MTT on SMMC-7721 cells) . Optimize phase transition temperatures by blending with cetyl alcohol (C16:C18 ratios) to balance rigidity and fluidity .
Q. What experimental designs address batch-to-batch variability in this compound-derived emulsions?
Implement factorial design of experiments (DoE) to evaluate critical parameters: emulsifier concentration (e.g., 2–5% w/w), homogenization speed (10,000–20,000 rpm), and cooling rates. Statistical tools (ANOVA, RSM) can model interactions and identify optimal conditions. Impurity profiling (GC-MS) ensures consistency in raw material sourcing .
Q. How do advanced spectroscopic techniques characterize this compound’s interaction with other excipients in solid dosage forms?
Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy monitors hydrogen bonding between this compound and APIs. Differential scanning calorimetry (DSC) detects eutectic mixtures, while X-ray diffraction (XRD) confirms polymorphic stability in tablets. For topical creams, confocal Raman microscopy maps spatial distribution .
Q. What strategies mitigate interference from this compound in environmental toxicity assays?
Solid-phase extraction (SPE) with C18 cartridges isolates this compound from aqueous samples. For biodegradation studies, gas chromatography-mass spectrometry (GC-MS) tracks metabolite formation (e.g., stearic acid). Ecotoxicity models (Daphnia magna LC50) require controls to distinguish this compound effects from co-contaminants .
Q. How can computational modeling predict this compound’s behavior in novel formulations (e.g., nanoemulsions)?
Molecular dynamics (MD) simulations model lipid bilayer interactions using software like GROMACS. Quantitative structure-property relationship (QSPR) models correlate chain length with melting points and solubility parameters. Machine learning algorithms (e.g., random forests) can optimize formulation stability based on historical experimental data .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference chromatographic results with orthogonal methods (e.g., NMR for structural isomers) and validate against certified reference materials (USP/EP) .
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and disclose raw material sources (vegetable vs. animal) in publications for reproducibility .
- Statistical Rigor : Use tools like Minitab or R for multivariate analysis, ensuring power calculations (α=0.05, β=0.2) are predefined in experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
